molecular formula C20H15NO5 B6574118 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate CAS No. 1105201-97-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate

Cat. No.: B6574118
CAS No.: 1105201-97-5
M. Wt: 349.3 g/mol
InChI Key: XWBOFRQEQMIYIL-UHFFFAOYSA-N
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Description

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate is a heterocyclic ester featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a methylene-linked acetoxy group at position 2. The acetoxy moiety is further esterified with a naphthalen-2-yloxy substituent. This structural architecture combines aromatic (naphthalene), oxygen-rich heterocycles (furan, oxazole), and an ester functional group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(13-24-17-8-7-14-4-1-2-5-15(14)10-17)25-12-16-11-19(26-21-16)18-6-3-9-23-18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOFRQEQMIYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and oxazole intermediates, followed by their coupling with naphthalen-2-yloxyacetic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with various biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The naphthalene moiety provides hydrophobic interactions that stabilize the compound within the binding site.

Comparison with Similar Compounds

Triazole Derivatives

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) () replace the oxazole ring with a 1,2,3-triazole. These derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key differences include:

  • Bioactivity : Triazole derivatives exhibit moderate antimicrobial activity, particularly against Staphylococcus aureus ATCC 25923, with substituents like nitro groups enhancing potency .

Thiol-Linked Triazole and Oxazole Derivatives

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () replaces the acetoxy group with a thioacetate linkage. This modification enhances antioxidant and hepatoprotective properties in preclinical studies, as seen with Tryfuzol® .

Substituent Position and Functional Group Impact

Naphthalenyloxy vs. Phenyl/Phenoxy Groups

  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro in 6b–c ) in triazole derivatives increase antimicrobial activity, suggesting that similar modifications in oxazole analogs could enhance efficacy .

Ester vs. Amide Linkages

  • Hydrolytic Stability : Amide-containing analogs (e.g., 6a–m ) exhibit greater stability under physiological conditions compared to esters, which are prone to hydrolysis. This is critical for oral bioavailability .

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing insights into its mechanisms and therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring, an oxazole moiety, and a naphthalenyl ether component. The molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of approximately 355 Da. Its structural features suggest potential interactions with biological targets, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₄
Molecular Weight355 Da
LogP2.04
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Rotatable Bonds6

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the oxazole ring have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

A comparative analysis of related compounds revealed that those with enhanced lipophilicity (higher LogP values) tended to exhibit better membrane permeability, leading to increased antibacterial efficacy. For example, a study reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM for similar oxazole derivatives against resistant bacterial strains .

Anticancer Activity

In vitro studies have also explored the anticancer potential of oxazole derivatives. Compounds featuring the furan and oxazole rings have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

One study reported that a related compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM , suggesting that this class of compounds may be promising candidates for further development as anticancer agents .

Case Studies

  • Antibacterial Activity : A recent investigation focused on a series of oxazole derivatives found that modifications at the naphthalenyl position significantly enhanced antibacterial activity against Gram-positive bacteria. The study highlighted that the introduction of electron-withdrawing groups improved potency due to increased electron density on the nitrogen atom within the oxazole ring .
  • Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of several naphthalene-containing oxazoles on various cancer cell lines. Results indicated that compounds with higher hydrophobic character exhibited greater cytotoxicity, correlating with enhanced cellular uptake and retention times within tumor cells .

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